molecular formula C10H18N2O5 B12284451 (2R)-4-(2-Acetylamino-3-methoxy-propionylamino)-butyric acid

(2R)-4-(2-Acetylamino-3-methoxy-propionylamino)-butyric acid

Cat. No.: B12284451
M. Wt: 246.26 g/mol
InChI Key: MBRDWQLUZTUZLF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-(2-Acetylamino-3-methoxy-propionylamino)-butyric acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxy group, and a butyric acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(2-Acetylamino-3-methoxy-propionylamino)-butyric acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include acetyl chloride, methoxyamine, and butyric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(2-Acetylamino-3-methoxy-propionylamino)-butyric acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

(2R)-4-(2-Acetylamino-3-methoxy-propionylamino)-butyric acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (2R)-4-(2-Acetylamino-3-methoxy-propionylamino)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-4-(2-Acetylamino-3-methoxy-propionylamino)-butyric acid include other amino acid derivatives and peptide-like molecules. Examples include:

  • (2R)-2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide
  • (2R)-2-(Acetylamino)-3-methoxybutanoic acid

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

4-[[(2R)-2-acetamido-3-methoxypropanoyl]amino]butanoic acid

InChI

InChI=1S/C10H18N2O5/c1-7(13)12-8(6-17-2)10(16)11-5-3-4-9(14)15/h8H,3-6H2,1-2H3,(H,11,16)(H,12,13)(H,14,15)/t8-/m1/s1

InChI Key

MBRDWQLUZTUZLF-MRVPVSSYSA-N

Isomeric SMILES

CC(=O)N[C@H](COC)C(=O)NCCCC(=O)O

Canonical SMILES

CC(=O)NC(COC)C(=O)NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.